Ahctp
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Overview
Description
Ahctp (2-Amino-4-(3,4-dihydroxyphenyl)-3-(ethylamino)propanoic acid) is a synthetic amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields. Ahctp has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
Ahctp is believed to act as a dopamine D2 receptor antagonist and a glutamate receptor agonist. It has been suggested that Ahctp may exert its neuroprotective effects by modulating the glutamatergic system and reducing oxidative stress.
Biochemical and Physiological Effects
Ahctp has been shown to have various biochemical and physiological effects. In animal studies, Ahctp has been shown to improve motor function and reduce oxidative stress. Ahctp has also been shown to increase dopamine release in the striatum and reduce the loss of dopaminergic neurons in animal models of Parkinson's disease.
Advantages And Limitations For Lab Experiments
Ahctp has several advantages for lab experiments, including its ease of synthesis and its potential use as a drug delivery system. However, Ahctp has some limitations, including its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of Ahctp. One potential direction is the development of Ahctp-based drug delivery systems for the treatment of neurodegenerative disorders. Another potential direction is the study of Ahctp in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to determine the safety and efficacy of Ahctp in humans.
Conclusion
Ahctp is a synthetic amino acid derivative that has potential applications in various fields, including neurology, pharmacology, and oncology. Ahctp has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the safety and efficacy of Ahctp in humans and to explore its potential applications in these fields.
Synthesis Methods
Ahctp can be synthesized using various methods, including the Mannich reaction and the reductive amination method. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone or aldehyde. The reductive amination method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Scientific Research Applications
Ahctp has been studied for its potential application in various fields, including neurology, pharmacology, and oncology. In neurology, Ahctp has been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders. In pharmacology, Ahctp has been studied for its potential use as a drug delivery system. In oncology, Ahctp has been studied for its potential use in cancer therapy.
properties
CAS RN |
123354-89-2 |
---|---|
Product Name |
Ahctp |
Molecular Formula |
C15H29N4O14P3 |
Molecular Weight |
582.33 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-[4-(6-aminohexylamino)-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H29N4O14P3/c16-6-3-1-2-4-7-17-11-5-8-19(15(22)18-11)14-13(21)12(20)10(31-14)9-30-35(26,27)33-36(28,29)32-34(23,24)25/h5,8,10,12-14,20-21H,1-4,6-7,9,16H2,(H,26,27)(H,28,29)(H,17,18,22)(H2,23,24,25)/t10-,12-,13-,14-/m1/s1 |
InChI Key |
NJPVHOPQAANYKF-FMKGYKFTSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1NCCCCCCN)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1NCCCCCCN)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1NCCCCCCN)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
synonyms |
AHCTP N(4)-(6-aminohexyl)cytidine 5'-triphosphate |
Origin of Product |
United States |
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